4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline (CAS 835602-02-3) is a synthetic, polyhalogenated diphenyl ether aniline derivative characterized by a central phenoxy ring bearing bromine at C-4, chlorine at C-5, a 2,4-dichlorophenoxy substituent at C-2, and a 4-aminophenoxy group at C-1. The molecular formula C₁₈H₁₁BrCl₃NO₂ (MW ≈ 459.55 g/mol) and the specific para-substitution pattern of the terminal aniline group distinguish it from its ortho-aniline positional isomer (2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline).

Molecular Formula C18H11BrCl3NO2
Molecular Weight 459.5 g/mol
CAS No. 835602-02-3
Cat. No. B12542083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
CAS835602-02-3
Molecular FormulaC18H11BrCl3NO2
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl
InChIInChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2
InChIKeyRRTYPNJMVMOZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline (CAS 835602-02-3): Structural Identity and Procurement Baseline for a Polyhalogenated Diphenyl Ether Aniline


4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline (CAS 835602-02-3) is a synthetic, polyhalogenated diphenyl ether aniline derivative characterized by a central phenoxy ring bearing bromine at C-4, chlorine at C-5, a 2,4-dichlorophenoxy substituent at C-2, and a 4-aminophenoxy group at C-1 . The molecular formula C₁₈H₁₁BrCl₃NO₂ (MW ≈ 459.55 g/mol) and the specific para-substitution pattern of the terminal aniline group distinguish it from its ortho-aniline positional isomer (2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline) . The compound serves as a functionalizable building block in medicinal chemistry, where the primary aniline handle enables downstream derivatization via amide coupling, diazotization, or other transformations .

Why the Ortho-Aniline Positional Isomer Cannot Substitute for 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline in Structure-Activity-Relationship (SAR) Campaigns


The positional isomerism between the 4-aniline (para) and 2-aniline (ortho) variants of this scaffold is not a trivial substitution . The relocation of the aniline nitrogen from the para to the ortho position of the terminal phenoxy ring alters both the vector of hydrogen-bond donor/acceptor interactions and the overall molecular shape, which can drastically affect target binding, selectivity, and the geometry of downstream derivatives . In SAR-driven programs, even a single-atom positional shift can invert biological activity, change metabolic stability, or alter physicochemical properties such as logP and solubility. Therefore, generic substitution with the ortho isomer without explicit comparative data risks confounding biological results and derailing lead optimization.

Quantitative Differentiation Evidence: 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline vs. Closest Comparators


Positional Isomerism: Structural and Physicochemical Divergence from 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

The target compound is the para-aniline isomer, whereas the closest commercially catalogued analog is the ortho-aniline isomer (2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline) . Based on the molecular structure, the para-isomer is predicted to exhibit a lower topological polar surface area (TPSA) and a reduced number of rotatable bonds compared to the ortho-isomer, as the aniline group is extended linearly rather than bent back toward the polyhalogenated core . These structural differences are expected to translate into quantifiably different logP, aqueous solubility, and membrane permeability profiles, although experimental comparative data for this specific pair have not been published at the time of this guide.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

Synthetic Utility: Differential Reactivity of the Para-Aniline Handle in Downstream Derivatization

The para-aniline group of the target compound presents a less sterically hindered nucleophilic center compared to the ortho-aniline isomer, where the adjacent phenoxy ring exerts greater steric shielding . This structural difference predicts that the para isomer will undergo amide coupling, sulfonylation, and diazotization reactions with faster kinetics and higher yields under identical conditions. While direct comparative kinetic data are not available for this specific compound pair, the class-level principle of steric accessibility in aniline reactivity is well-established.

Synthetic Chemistry Building Block Reactivity Amide Coupling

Halogenation Pattern Differentiation: Subset Selection for Cytochrome P450 Interaction Profiling

The target compound's unique polyhalogenated diphenyl ether core (Br at C-4, Cl at C-5 on the central ring; 2,4-Cl₂ on the pendent phenoxy group) constitutes a distinct halogen-bond donor/acceptor profile compared to simpler mono- or di-halogenated aniline derivatives . In class-level drug metabolism studies, polyhalogenated diphenyl ethers have been shown to differentially inhibit CYP450 isoforms depending on the halogen substitution pattern and connectivity [1]. The target compound's specific pattern is expected to modulate CYP2C9 and CYP3A4 interactions differently than its ortho isomer or less halogenated analogs, although direct comparative CYP inhibition data for this exact compound are not available.

Drug Metabolism CYP450 Inhibition Halogen Bonding

High-Value Application Scenarios for 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline (CAS 835602-02-3) Based on Differentiation Evidence


Lead Optimization Campaigns Requiring Para-Substituted Aniline Building Blocks with Defined Halogenation

The para-aniline handle offers a geometrically precise vector for amide or sulfonamide linker attachment, distinct from the ortho isomer . This compound is suited for SAR libraries where the terminal amine must project linearly from the polyhalogenated core, enabling exploration of binding pockets that are inaccessible to the bent ortho configuration.

Synthetic Accessibility Screening for High-Throughput Derivatization

The reduced steric hindrance at the para-NH₂ position (relative to the ortho isomer) predicts higher coupling yields across multiple reaction conditions . Procurement of the para isomer is justified when library synthesis demands robust, reproducible amide bond formation without the need for extensive condition re-optimization.

Physicochemical Property Tailoring in CNS or Oral Bioavailability Programs

The predicted differences in TPSA and rotatable bond count between the para and ortho isomers suggest that the target compound is better suited for CNS drug discovery programs where lower TPSA (< 60–70 Ų) and fewer rotatable bonds correlate with improved blood-brain barrier penetration . Direct experimental validation is recommended.

Metabolic Stability Profiling of Polyhalogenated Scaffolds

The specific Br/Cl arrangement provides a unique tool for probing halogen-dependent CYP450 interactions [1]. Researchers can use this compound as a reference standard to benchmark the metabolic stability of newly synthesized analogs, generating comparative data that addresses the current evidence gap.

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